
Ethyl 3-chloro-1H-indazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloro-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It is a member of the indazole family, which is a type of heterocyclic aromatic organic compound . Indazoles have been of great interest due to their wide variety of biological properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1H-indazole ring substituted with a chlorine atom at the 3rd position and an ethyl carboxylate group at the 5th position . The exact structural details can be obtained from a detailed spectroscopic analysis or X-ray crystallography, which is not available in the current literature.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the literature, indazoles in general are known to participate in a variety of chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, and iodine-mediated intramolecular aryl and sp3 C–H amination .Wissenschaftliche Forschungsanwendungen
Derivative Synthesis and Testing
Ethyl 3-chloro-1H-indazole-5-carboxylate is a key compound in the synthesis of various derivatives. For instance, Bistocchi et al. (1981) synthesized 65 new derivatives of ethyl-1H-indazole-3-carboxylate with various aliphatic or aromatic acyl radicals. Some derivatives demonstrated antiarthritic effects at low toxicity doses in preliminary tests on rats (Bistocchi et al., 1981).
Synthesis Methodology Development
Advancements in synthetic methods for related compounds have been explored. Zhu et al. (2003) reported a phosphine-catalyzed [4 + 2] annulation process, employing ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, which leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).
New Synthesis Techniques
Matiychuk et al. (2011) developed a recyclization method for synthesizing ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates, offering an economical and environmentally friendly approach (Matiychuk et al., 2011).
Photochemical Studies
Amati et al. (2010) investigated the photochemical properties of related compounds, contributing to our understanding of their photophysical characteristics and potential as singlet-oxygen sensitizers (Amati et al., 2010).
Synthesis of Oxazoles
Hodgetts and Kershaw (2002) utilized ethyl 2-chlorooxazole-4-carboxylate, a compound related to this compound, to synthesize various substituted oxazoles (Hodgetts & Kershaw, 2002).
Antimicrobial Activity Study
Desai et al. (2019) conducted a study on the antimicrobial activities of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, providing insights into their potential medical applications (Desai et al., 2019).
Indazole Derivatives Synthesis
Luo et al. (2006) described a method for regioselective protection and derivatization of indazoles, an area closely related to the study of this compound (Luo et al., 2006).
Corrosion Inhibition Studies
Raviprabha and Bhat (2021) explored the corrosion inhibition efficiency of a related compound, Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, on aluminum alloys, indicating its potential application in material science (Raviprabha & Bhat, 2021).
Coordination Polymer Research
Cisterna et al. (2018) investigated the effect of positional isomeric ligands, including ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate, on the structure of Cd(II) coordination polymers, highlighting the isomeric effect on polymer structures (Cisterna et al., 2018).
Zukünftige Richtungen
Given the wide range of biological activities exhibited by indazole derivatives , there is potential for further exploration of Ethyl 3-chloro-1H-indazole-5-carboxylate in various pathological conditions. This could include further studies into its synthesis, chemical reactions, and mechanism of action, as well as detailed investigation of its physical and chemical properties and safety profile.
Eigenschaften
IUPAC Name |
ethyl 3-chloro-2H-indazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEBRIAFHZOVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NN=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858911.png)
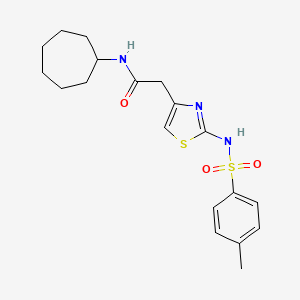
![4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2858915.png)
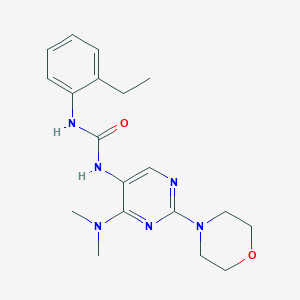
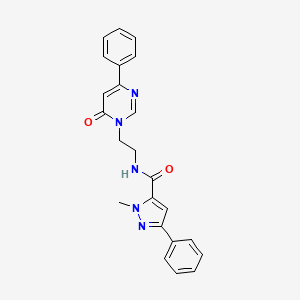
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2858921.png)
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2858922.png)
![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2858924.png)
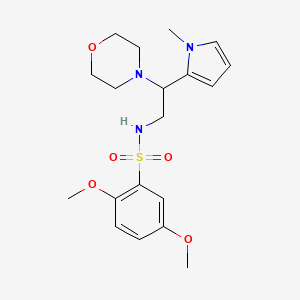
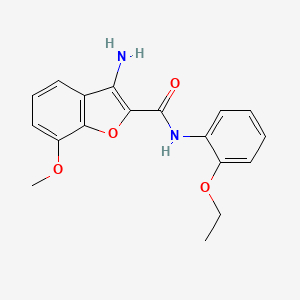
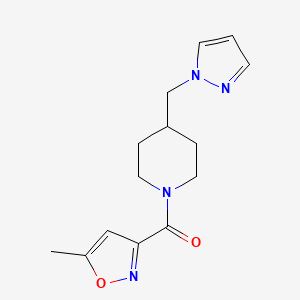
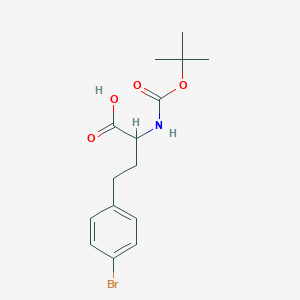
![Ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2858932.png)